Pantoprazole magnesium

Description

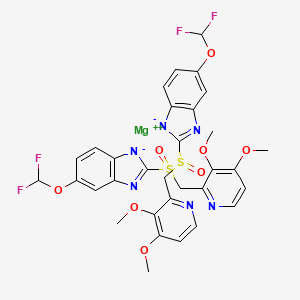

Structure

3D Structure of Parent

Properties

CAS No. |

199387-73-0 |

|---|---|

Molecular Formula |

C32H28F4MgN6O8S2 |

Molecular Weight |

789.0 g/mol |

IUPAC Name |

magnesium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/2C16H14F2N3O4S.Mg/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h2*3-7,15H,8H2,1-2H3;/q2*-1;+2 |

InChI Key |

RDRUTBCDIVCMMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Crystallization of Pantoprazole Magnesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization of pantoprazole (B1678409) magnesium, a widely used proton pump inhibitor. The document details the chemical pathways, experimental protocols, and the various crystalline and amorphous forms of pantoprazole magnesium, offering critical data for research, development, and manufacturing.

Synthesis of Pantoprazole

The synthesis of pantoprazole is a well-established two-step process that involves the condensation of a mercaptobenzimidazole derivative with a substituted pyridine, followed by the oxidation of the resulting thioether intermediate.

Step 1: Condensation to form the Thioether Intermediate

The initial step involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. This reaction is typically carried out in the presence of a base in a suitable solvent.

Step 2: Oxidation to Pantoprazole

The thioether intermediate is then oxidized to the corresponding sulfoxide, yielding pantoprazole. This oxidation is a critical step, as over-oxidation can lead to the formation of the sulfone impurity. Various oxidizing agents have been employed, with sodium hypochlorite (B82951) being a common choice due to its cost-effectiveness and selectivity.[1]

Conversion of Pantoprazole to this compound

Pantoprazole is a weak acid and can be converted to its magnesium salt. This can be achieved by reacting pantoprazole acid with a magnesium base, such as magnesium ethoxide, in an alcoholic solvent. The resulting this compound can then be precipitated by the addition of an organic solvent.[2]

Crystallization of this compound

This compound can exist in various solid-state forms, including multiple crystalline polymorphs and an amorphous form. The specific form obtained is dependent on the crystallization conditions, such as the solvent system, temperature, and stirring rate. The different forms can exhibit varying physicochemical properties, including solubility, stability, and bioavailability.

The amorphous form of this compound has been found to be significantly more soluble than crystalline Form A, which can have implications for its bioavailability.[3]

Experimental Protocols

Synthesis of Pantoprazole Thioether Intermediate

A solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water is added to a solution of 5-difluoromethoxy-2-mercaptobenzimidazole and sodium hydroxide (B78521) in water at 25-35°C. The reaction mixture is stirred for approximately 3 hours. The product is then extracted with methylene (B1212753) chloride.

Oxidation of Thioether to Pantoprazole

The organic layer containing the thioether intermediate is cooled to -5 to 0°C. An aqueous solution of sodium hypochlorite is then added, and the mixture is stirred. After the reaction is complete, the organic phase is separated, washed, and the solvent is evaporated to yield pantoprazole.

Preparation of this compound

Pantoprazole acid is mixed with magnesium ethoxide in methanol (B129727). The mixture is heated to reflux and then cooled. An organic solvent such as toluene (B28343) or acetone (B3395972) is added to precipitate the this compound. The solid is then filtered, washed, and dried.[2]

Crystallization of this compound Polymorphs and Amorphous Form

-

Amorphous Form: this compound is dissolved in a solvent such as methanol or ethanol, and the solvent is then removed by evaporation or spray drying.[3]

-

Crystalline Form A: Crystalline this compound Form F is dissolved in methanol, and water is added to precipitate Form A.[3]

-

Crystalline Form C: A slurry of this compound Form A is heated in a solvent such as methanol, ethanol, or ethyl acetate.[3]

Data Presentation

Table 1: Synthesis of this compound - Reaction Parameters and Yields

| Step | Reactants | Base/Reagent | Solvent | Temperature | Time | Yield | Purity (HPLC) |

| Condensation | 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, 2-(chloromethyl)-3,4-dimethoxypyridine HCl | Sodium Hydroxide | Water, Methylene Chloride | 25-35°C | 3 hours | - | - |

| Oxidation | Thioether Intermediate | Sodium Hypochlorite | Methylene Chloride | -5 to 0°C | - | 71% | - |

| Salt Formation | Pantoprazole Acid, Magnesium Ethoxide | - | Methanol, Toluene | Reflux, then 2°C | 1 hour (reflux), 15 hours (stirring) | 92% | 99.9% |

| Salt Formation | Pantoprazole Acid, Magnesium Ethoxide | - | Methanol, Acetone | Reflux, then 2°C | 15 min (reflux), 2 hours (cooling) | 92% | 99.9% |

Table 2: Characterization of this compound Solid Forms

| Form | Key PXRD Peaks (2θ ± 0.2°) | Melting Point (°C) | Water/Solvent Content | Aqueous Solubility (mg/mL) |

| Amorphous | N/A (broad halo) | - | - | ~1.3[3] |

| Form A | 5.8, 14.9, 16.0, 16.6, 18.3[3] | - | Dihydrate (~4.4-4.7% water)[4] | ~0.2[3] |

| Form C | 6.0, 16.0, 19.0, 19.6[3] | ~185[4] | Dihydrate (~4.4-4.7% water)[4] | Data not available |

| Form E | 5.6, 13.1, 16.6[3] | ~175[3] | Hemipentahydrate (~5.1-6.2% water)[4] | Data not available |

| Form F | 6.9, 8.9, 9.7, 12.4, 14.0[3] | ~160[3] | Dimethanolate (~7% methanol)[4] | Data not available |

| Form G | 7.2, 12.9, 13.8, 17.0[3] | ~155[3] | Hemipentahydrate (~5.1-6.2% water)[4] | Data not available |

| Form H | 6.8, 9.0, 9.5, 12.9, 13.8[3] | ~167[3] | Tetrahydrate (~8.0-9.0% water)[3] | Data not available |

Visualizations

References

An In-depth Technical Guide to the Crystalline Forms and Polymorphs of Pantoprazole Magnesium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a proton pump inhibitor, is widely used in the management of acid-related gastrointestinal disorders. The magnesium salt of pantoprazole is a common active pharmaceutical ingredient (API). The solid-state properties of an API, such as its crystalline form and polymorphism, can significantly impact its physicochemical properties, including solubility, stability, and bioavailability.[1][2] A thorough understanding and control of the polymorphic landscape of pantoprazole magnesium are therefore critical for the development of robust and effective drug products.

This technical guide provides a comprehensive overview of the known crystalline and amorphous forms of this compound. It includes detailed characterization data, experimental protocols for analysis, and visual representations of key processes and relationships to aid researchers and drug development professionals in this field.

Crystalline Forms and Their Characterization

Several crystalline forms (polymorphs) and an amorphous form of this compound have been identified and characterized. The key distinguishing features of these forms are summarized in the tables below, based on data from X-ray powder diffraction (XRPD), infrared (IR) spectroscopy, and thermal analysis.

Table 1: X-ray Powder Diffraction (XRPD) Data for this compound Crystalline Forms

| Form | Characteristic Peaks (2θ ± 0.2°) |

| Form A | 5.8, 14.9, 16.0, 16.6, 18.3[1] |

| Form C | 6.0, 16.0, 19.0, 19.6[1] |

| Form E | 5.6, 13.1, 16.6, 22.3[1] |

| Form F | 6.9, 8.9, 9.7, 12.4, 14.0[1] |

| Form G | 7.2, 12.9, 13.8, 17.0[1][2] |

| Form H | 6.8, 9.0, 9.5, 12.9, 13.8[1][3] |

Table 2: Infrared (IR) Spectroscopy Data for this compound Crystalline Forms

| Form | Characteristic Bands (cm⁻¹) |

| Form A | 3270, 2990, 1592, 1427, 1073, 1037, 825[3] |

| Form C | 3275, 2991, 1593, 1428, 1074, 1035, 827[1] |

| Form E | 3532, 1664, 1412, 1388, 1002, 883[1] |

| Form F | 3657, 2982, 1587, 1408, 1176, 1156, 1069[1] |

| Form G | 3657, 2976, 1647, 1420, 1405, 1179, 1066[1][2] |

| Form H | 3651, 1588, 1424, 1410, 468[1][3] |

Table 3: Thermal and Hydration Properties of this compound Forms

| Form | Hydration State | Water Content (% w/w) | Melting Point (°C) |

| Form A | Dihydrate | 4.4 - 4.7[1][3] | ~185 (Decomposition) |

| Form C | Dihydrate | 4.4 - 4.7[1] | ~185[3] |

| Form E | - | - | ~175[2][3] |

| Form F | - | - | ~160[2] |

| Form G | Hemipentahydrate | 5.1 - 6.2[1][2] | ~155[2] |

| Form H | Tetrahydrate | 8.0 - 9.0[1][2] | ~167[2] |

| Amorphous | - | - | Not Applicable |

Physicochemical Properties and Interrelationships

The different solid-state forms of this compound exhibit distinct physicochemical properties that are of critical importance in pharmaceutical development.

-

Solubility: The amorphous form of this compound has been found to be approximately 6.5 times more soluble in water than the crystalline Form A.[1][2] This increased solubility can potentially lead to enhanced bioavailability.

-

Stability: Crystalline Form C is reported to be more stable to polymorphic transformation upon heating compared to Form A.[1][2] Form H can be prepared by exposing Form F to high relative humidity, indicating a potential for interconversion between these forms.[1][2]

The relationships and transformations between some of the known forms can be visualized as follows:

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate identification and characterization of this compound polymorphs.

X-ray Powder Diffraction (XRPD)

-

Instrument: Scintag X-ray powder diffractometer model X'TRA with a solid-state detector.[1]

-

Radiation: Copper Kα (λ = 1.5418 Å).[1]

-

Sample Holder: Round standard aluminum sample holder.[1]

-

Scan Range: 2-40° two-theta.[1]

-

Scan Mode: Continuous scan.[1]

-

Step Size: 0.05°.[1]

-

Scan Rate: 5°/min.[1]

Differential Scanning Calorimetry (DSC)

-

Instrument: Mettler 821 Star.[1]

-

Sample Weight: Approximately 5 mg.[1]

-

Heating Rate: 10°C/min.[1]

-

Temperature Range: 25°C to 200°C or 250°C.[1]

-

Atmosphere: The oven should be constantly purged with nitrogen.[1]

Infrared (IR) Spectroscopy

-

Method: Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet.[4]

-

Spectral Range: 4000-400 cm⁻¹.[4]

-

Resolution: 2 cm⁻¹.[4]

Preparation of Crystalline Forms

-

Form A: Dissolve a crystalline form of this compound (such as Form F) in methanol to form a solution. Add water to the solution to precipitate this compound Form A.[1]

-

Form H: Expose crystalline this compound Form F to a relative humidity of about 40-100% at room temperature for approximately 4-7 days.[1][2]

-

Amorphous Form: Dissolve this compound in a suitable solvent and then rapidly remove the solvent, for example, by spray drying or evaporation under vacuum.[1][2]

A general workflow for the screening and characterization of this compound polymorphs is outlined below.

Conclusion

The existence of multiple crystalline and amorphous forms of this compound necessitates a comprehensive solid-state characterization program during drug development. The choice of a specific polymorphic form can have significant implications for the manufacturing process, stability, and clinical performance of the final drug product. This guide provides a foundational understanding of the known forms and the analytical techniques required for their identification and control, serving as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

- 1. US20080139623A1 - Amorphous and crystalline forms of this compound salt - Google Patents [patents.google.com]

- 2. WO2007146341A9 - Amorphous and crystalline forms of this compound salt - Google Patents [patents.google.com]

- 3. WO2007146341A2 - Amorphous and crystalline forms of this compound salt - Google Patents [patents.google.com]

- 4. saudijournals.com [saudijournals.com]

An In-Depth Technical Guide to the Physicochemical Properties of Pantoprazole Magnesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pantoprazole (B1678409) magnesium, a proton pump inhibitor widely used in the treatment of acid-related disorders. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating essential data, detailing experimental methodologies, and visualizing key pathways and processes.

Introduction

Pantoprazole is a substituted benzimidazole (B57391) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] The magnesium salt of pantoprazole is a common active pharmaceutical ingredient (API). Understanding its physicochemical properties is critical for formulation development, quality control, and ensuring therapeutic efficacy. This guide delves into the solubility, pKa, thermal behavior, polymorphism, and stability of pantoprazole magnesium.

Physicochemical Properties

The physicochemical characteristics of this compound can vary depending on its solid-state form, including crystalline and amorphous states, as well as its hydration level.[2]

Molecular and Physical Data

| Property | Value | Reference |

| Chemical Name | Magnesium bis(5-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide) | |

| Molecular Formula | C₃₂H₂₈F₄MgN₆O₈S₂ | |

| Molecular Weight | 789.0 g/mol | |

| Appearance | White to off-white crystalline powder | |

| pKa₁ | 8.11 ± 0.02 | |

| pKa₂ | 3.77 ± 0.02 |

Solubility

The solubility of this compound is a critical factor influencing its dissolution and bioavailability. The amorphous form generally exhibits higher solubility compared to its crystalline counterparts.[2]

| Solvent | Solubility of this compound | Reference |

| Water | Very slightly soluble | |

| N,N-Dimethylformamide | Very soluble | |

| Methanol | Soluble | |

| Glacial Acetic Acid | Sparingly soluble | |

| Chloroform | Very slightly soluble |

Qualitative solubility data as reported in various sources. Quantitative values can vary based on the specific solid form and experimental conditions.

Polymorphism and Thermal Analysis

This compound exists in various polymorphic and hydrated forms, each with distinct physical properties.[2][3] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing these forms.

| Crystalline Form | Key XRPD Peaks (2θ) | Melting Point (°C) | Reference |

| Form A | 5.8, 14.9, 16.0, 16.6, 18.3 | - | [2][3] |

| Form C | 6.0, 16.0, 19.0, 19.6 | ~185 | [2][3] |

| Form E | 5.6, 13.1, 16.6 | ~175 | [2] |

| Form F | 6.9, 8.9, 9.7, 12.4, 14.0 | ~160 | [2][3] |

| Form G | 7.2, 12.9, 13.8, 17.0 | ~155 | [2] |

| Form H | - | ~167 | [2] |

Melting points are approximate and can vary based on heating rate and other experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound.

Solubility Determination (Shake-Flask Method)

A supersaturated solution of this compound is prepared in the solvent of interest. The flask is sealed and agitated at a constant temperature for a specified period (e.g., 24-48 hours) to reach equilibrium.[1] Aliquots are then withdrawn, filtered, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4][5]

pKa Determination (Potentiometric Titration)

A solution of this compound is prepared in a suitable solvent system (e.g., water or a co-solvent for sparingly soluble compounds). The solution is titrated with a standardized acid or base.[6][7][8] The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa values are determined from the inflection points of the resulting titration curve.[6][7][8]

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and differentiating crystalline forms. A powdered sample of this compound is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the scattering angle (2θ).[9][10] The resulting diffractogram, with its characteristic peak positions and intensities, serves as a fingerprint for a specific crystalline form.[9][10]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine melting points, glass transitions, and other thermal events.[11] TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration, desolvation, and decomposition.[12] For analysis of this compound, a small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[13]

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

A stability-indicating HPLC method is essential for determining the purity of this compound and monitoring its degradation. A common approach involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).[14][15][16][17] The elution can be isocratic or gradient. Detection is typically performed using a UV detector at a wavelength where pantoprazole and its potential impurities absorb, such as 290 nm.[14][15][16][17]

Visualizations

Signaling Pathway of Pantoprazole Action

Pantoprazole acts as a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, is converted to its active form, a sulfenamide.[18][19][20][21][22] This active metabolite then forms a covalent disulfide bond with cysteine residues on the α-subunit of the H+/K+-ATPase, thereby irreversibly inhibiting its function and blocking the final step of gastric acid secretion.[18][19][20][21][22]

References

- 1. benchchem.com [benchchem.com]

- 2. WO2007146341A9 - Amorphous and crystalline forms of this compound salt - Google Patents [patents.google.com]

- 3. US20080139623A1 - Amorphous and crystalline forms of this compound salt - Google Patents [patents.google.com]

- 4. saudijournals.com [saudijournals.com]

- 5. ijrat.org [ijrat.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. US20050245578A1 - Polymorphs of pantoprazole sodium salt and process for the preparation thereof - Google Patents [patents.google.com]

- 10. asianpubs.org [asianpubs.org]

- 11. d-nb.info [d-nb.info]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. UQ eSpace [espace.library.uq.edu.au]

- 16. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk d… [ouci.dntb.gov.ua]

- 17. scielo.br [scielo.br]

- 18. droracle.ai [droracle.ai]

- 19. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]

- 21. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 22. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Mechanism of Action of Pantoprazole Magnesium on H+/K+ ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole (B1678409), a substituted benzimidazole (B57391) derivative, is a potent and clinically significant proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its therapeutic efficacy in acid-related disorders stems from its specific and irreversible inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in acid production by parietal cells. This technical guide provides a comprehensive overview of the molecular mechanism of action of pantoprazole magnesium, detailing its journey from a prodrug to a covalent inhibitor of the proton pump. The guide includes a summary of key quantitative data, detailed experimental protocols for studying its effects, and visualizations of the critical pathways and workflows involved in its mechanism of action.

Introduction

Gastric acid, primarily hydrochloric acid (HCl), plays a crucial role in digestion and defense against pathogens. However, its excessive secretion can lead to a variety of acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. The secretion of protons (H+) into the gastric lumen is mediated by the H+/K+ ATPase, an enzyme located in the secretory canaliculi of parietal cells.[1] This enzyme, also known as the proton pump, actively transports H+ out of the parietal cell in exchange for K+ ions, an ATP-dependent process.[2]

Pantoprazole is a second-generation proton pump inhibitor that has demonstrated significant efficacy and a favorable safety profile in the management of these conditions.[3] It is administered as an inactive prodrug, this compound, which undergoes a sophisticated activation process to become a highly reactive inhibitor that covalently binds to and inactivates the H+/K+ ATPase.[1][4] This irreversible inhibition leads to a prolonged suppression of gastric acid secretion, allowing for the healing of acid-induced mucosal damage.[5]

The Chemical Journey of Pantoprazole: From Prodrug to Active Inhibitor

Pantoprazole's mechanism of action is a classic example of targeted drug delivery and activation. As a weak base, pantoprazole selectively accumulates in the highly acidic environment of the secretory canaliculi of stimulated parietal cells.[1] This acidic milieu is the key to its activation.

The activation process involves a multi-step acid-catalyzed conversion:

-

Protonation: In the acidic canaliculus (pH < 2), the pyridine (B92270) and benzimidazole rings of the pantoprazole molecule become protonated.[4]

-

Conversion to a Sulphenic Acid: The protonated form of pantoprazole is chemically unstable and undergoes a rapid molecular rearrangement to form a reactive tetracyclic sulphenic acid derivative.[4]

-

Formation of the Active Cationic Sulphenamide: This sulphenic acid is then converted into a cationic cyclic sulphenamide, which is the ultimate active inhibitor that reacts with the H+/K+ ATPase.[1][6]

This acid-dependent activation ensures that pantoprazole's inhibitory activity is localized specifically to the site of acid secretion, minimizing off-target effects.

Signaling Pathway of H+/K+ ATPase Inhibition by Pantoprazole

The following diagram illustrates the activation and binding of pantoprazole to the H+/K+ ATPase.

Covalent Modification of the H+/K+ ATPase

The activated cationic sulphenamide form of pantoprazole is a highly reactive electrophile that readily forms covalent disulfide bonds with the sulfhydryl groups of specific cysteine residues on the luminal surface of the H+/K+ ATPase α-subunit.[6] Studies have identified that pantoprazole specifically targets and binds to cysteine 813 (Cys-813) and cysteine 822 (Cys-822) .[2][6]

The formation of these disulfide bridges induces a conformational change in the enzyme, locking it in an inactive state.[6] This covalent modification is irreversible, meaning that the restoration of acid secretion requires the synthesis of new H+/K+ ATPase molecules. This accounts for the prolonged duration of action of pantoprazole, which extends far beyond its plasma half-life.[5]

Quantitative Data on Pantoprazole's Interaction with H+/K+ ATPase

The inhibitory potency and binding characteristics of pantoprazole have been quantified in various in vitro studies. The following tables summarize key data points.

| Parameter | Value | Conditions | Reference |

| IC50 | 6.8 µM | H+/K+ ATPase activity in gastric membrane vesicles | [7] |

| IC50 | 1.1 µM | Reduction in intravesicular H+ concentration | [7] |

| Parameter | Value | Method | Reference |

| Binding Stoichiometry | 3 nmol/mg protein | [14C]pantoprazole binding to hog gastric H+/K+ ATPase | [1] |

| Binding Stoichiometry | 2 moles of PPI per mole of phosphoenzyme | In vivo administration of [14C]pantoprazole in rats | [8] |

Experimental Protocols

The elucidation of pantoprazole's mechanism of action has been made possible through a series of key in vitro and in vivo experiments. This section provides detailed methodologies for these foundational assays.

Preparation of H+/K+ ATPase-Enriched Gastric Membrane Vesicles

This protocol describes the isolation of H+/K+ ATPase-enriched vesicles from porcine or rabbit gastric mucosa, which serve as the primary in vitro model for studying proton pump activity.[9][10]

Materials:

-

Fresh porcine or rabbit stomachs

-

Homogenization Buffer: 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl (pH 7.4)

-

Gradient Solutions: Ficoll solutions of varying densities (e.g., 7.5%, 11%, 16%) in homogenization buffer

-

Resuspension Buffer: 250 mM sucrose, 5 mM Tris-HCl (pH 7.4)

-

Dounce homogenizer

-

Ultracentrifuge and rotors

Procedure:

-

Excise the gastric mucosa from the fundic region of the stomach and wash thoroughly with cold saline.

-

Scrape the mucosal layer and suspend it in ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer with loose and then tight pestles.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.

-

Resuspend the pellet in a small volume of homogenization buffer and layer it on top of a discontinuous Ficoll density gradient.

-

Centrifuge the gradient at high speed for several hours (e.g., 150,000 x g for 4 hours).

-

The H+/K+ ATPase-enriched vesicles will band at the interface of two Ficoll layers (e.g., 7.5% and 11%).

-

Carefully collect the vesicle fraction, dilute it with resuspension buffer, and pellet by ultracentrifugation.

-

Resuspend the final pellet in resuspension buffer, determine the protein concentration, and store at -80°C.

In Vitro H+/K+ ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the H+/K+ ATPase, which is directly proportional to its proton pumping activity. The inhibition of this activity by pantoprazole can be quantified to determine its IC50 value.[11]

Materials:

-

H+/K+ ATPase-enriched gastric membrane vesicles

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 mM KCl

-

ATP solution (e.g., 2 mM)

-

This compound solutions of varying concentrations

-

Malachite green reagent for phosphate (B84403) detection

-

Microplate reader

Procedure:

-

Pre-incubate the gastric membrane vesicles with varying concentrations of pantoprazole in the assay buffer for a defined period (e.g., 30 minutes) at 37°C to allow for drug activation and binding.

-

Initiate the enzymatic reaction by adding ATP to each well.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).

-

Stop the reaction by adding a solution that also facilitates color development for phosphate detection (e.g., malachite green reagent).

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

The amount of inorganic phosphate released is proportional to the H+/K+ ATPase activity.

-

Calculate the percentage of inhibition for each pantoprazole concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the pantoprazole concentration and determine the IC50 value from the resulting dose-response curve.

Experimental Workflow for H+/K+ ATPase Inhibition Assay

The following diagram outlines the key steps in determining the inhibitory effect of pantoprazole on H+/K+ ATPase activity.

Identification of Pantoprazole Binding Sites

This protocol outlines the methodology for identifying the specific cysteine residues on the H+/K+ ATPase that are covalently modified by pantoprazole, typically involving radiolabeled pantoprazole and subsequent peptide analysis.[1]

Materials:

-

[14C]-labeled pantoprazole

-

H+/K+ ATPase-enriched gastric membrane vesicles

-

Trypsin (sequencing grade)

-

Reagents for SDS-PAGE and electroblotting

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Incubate the gastric membrane vesicles with [14C]-pantoprazole under conditions that stimulate proton pumping to ensure drug activation and binding.

-

Wash the vesicles to remove any unbound radiolabeled pantoprazole.

-

Solubilize the vesicle proteins and separate them by SDS-PAGE.

-

Electroblot the separated proteins onto a PVDF membrane.

-

Identify the radiolabeled H+/K+ ATPase α-subunit using autoradiography.

-

Excise the corresponding protein band from the gel or membrane.

-

Perform in-gel or on-membrane tryptic digestion to cleave the protein into smaller peptides.[12][13]

-

Extract the resulting peptides and separate them using reverse-phase HPLC.

-

Analyze the peptide fractions by mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

-

Identify the radiolabeled peptides by detecting the mass shift corresponding to the covalent attachment of [14C]-pantoprazole.

-

Sequence analysis of these radiolabeled peptides will reveal the specific cysteine residues (Cys-813 and Cys-822) that are modified by pantoprazole.

Conclusion

The mechanism of action of this compound on the H+/K+ ATPase is a highly specific and efficient process that underscores the principles of modern targeted drug therapy. Its journey from an inactive prodrug to a potent, irreversible inhibitor is orchestrated by the unique acidic environment of the parietal cell's secretory canaliculi. The covalent modification of Cys-813 and Cys-822 on the proton pump leads to a profound and sustained inhibition of gastric acid secretion, providing a powerful therapeutic tool for the management of acid-related disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of proton pump inhibitors and the development of novel anti-secretory agents.

References

- 1. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. saudijournals.com [saudijournals.com]

- 6. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. UWPR [proteomicsresource.washington.edu]

The Journey of Pantoprazole Magnesium Through Animal Models: A Pharmacokinetic and Metabolic Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. While its clinical efficacy in humans is well-documented, a thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical animal models is paramount for drug development and toxicological assessment. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of pantoprazole magnesium in key animal models, including rats, dogs, monkeys, and various ruminant species. The information presented herein is curated from a range of scientific studies to support researchers and drug development professionals in their non-clinical research endeavors.

It is important to note that while the focus of this guide is on this compound, much of the available preclinical data has been generated using pantoprazole sodium. Studies comparing the two salt forms have found them to be clinically equivalent, exhibiting similar areas under the concentration-time curve (AUC), although this compound may have a lower maximum plasma concentration (Cmax) and a longer half-life, suggesting a slower dissolution rate.[1] For the purposes of this preclinical overview, data from both salt forms are considered relevant and are presented to provide a comprehensive pharmacokinetic profile.

Comparative Pharmacokinetics of Pantoprazole

The pharmacokinetic profile of pantoprazole exhibits notable variability across different animal species. These differences are crucial for interspecies scaling and for the selection of appropriate animal models for specific research questions. The following tables summarize key pharmacokinetic parameters of pantoprazole and its primary metabolite, pantoprazole sulfone, following intravenous (IV) and oral (PO) administration in various animal models.

Table 1: Pharmacokinetic Parameters of Pantoprazole in Animal Models

| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (mL/kg/min) | Reference(s) |

| Rat | 20 mg/kg PO | 1.85-2.03 | 3.03-3.08 | 12.7-14.0 | 1.86-1.88 | - | - | [2] |

| 5 mg/kg IV | - | - | - | 0.5 | - | - | [3] | |

| Dog | 40 mg PO | 5.83-6.73 | 1.83-2.06 | 9.12-9.86 | 0.92-0.99 | - | - | [2] |

| Goat | 1 mg/kg IV | - | - | 1.2 | 0.7 | 0.9 | 0.345 | [4] |

| Neonatal Calf | 1 mg/kg IV | - | - | 13.44 | 2.81 | 0.301 | 4.46 | [5] |

| Alpaca | 1 mg/kg IV | - | - | 1.42 | - | - | - | [5] |

| Foal | - | - | - | 18.7 | - | - | - | [5] |

| Cynomolgus Monkey | 5 mg/kg/day IV | - | - | - | - | >0.0734 | - | [6] |

| 15 mg/kg/day IV | - | - | - | - | - | - | [6] |

Note: '-' indicates data not available in the cited sources. Vd and CL values are often reported with different units and methodologies, requiring careful interpretation.

Table 2: Pharmacokinetic Parameters of Pantoprazole Sulfone in Animal Models

| Species | Parent Drug Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference(s) |

| Goat | 1 mg/kg IV | 0.1 | - | 0.2 | 0.8 | [4] |

| Neonatal Calf | 1 mg/kg IV | 0.105 | 2.45 | - | - | [7] |

| Sheep | - | 0.065 | - | - | 0.16 |

Experimental Protocols: A Methodological Overview

The accurate determination of pharmacokinetic parameters is critically dependent on the experimental design and the analytical methods employed. Below are detailed methodologies from key studies that form the basis of the data presented.

Pharmacokinetic Study in Rats

-

Animal Model: Healthy albino rats.

-

Drug Administration: A 20 mg/kg oral dose of enteric-coated pantoprazole tablets was administered. The tablets were crushed, and a weight equivalent to the required dose was dissolved in water and administered via oral gavage.

-

Blood Sampling: Venous blood samples (2 mL) were collected at 0, 0.416, 0.75, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, and 5.0 hours post-dosing via tail vein puncture.

-

Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC).

-

Extraction: Protein precipitation with acetonitrile.

-

Internal Standard: Lansoprazole.

-

Column: Phenomenex C18.

-

Mobile Phase: Water (pH 7.0)-acetonitrile (55:45, v/v).

-

Detection: UV at 290 nm.

-

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine Cmax, Tmax, AUC, and t½.

Pharmacokinetic Study in Goats

-

Animal Model: Six adult goats.

-

Drug Administration: A single intravenous dose of 1 mg/kg pantoprazole.

-

Blood Sampling: Plasma samples were collected over a 36-hour period.

-

Analytical Method: Reverse-phase High-Performance Liquid Chromatography (HPLC) for the determination of pantoprazole and pantoprazole sulfone concentrations.

-

Pharmacokinetic Analysis: Non-compartmental analysis.

Pharmacokinetic Study in Neonatal Calves

-

Animal Model: Nine neonatal Holstein calves.

-

Drug Administration: A single intravenous dose of 1 mg/kg pantoprazole.

-

Blood Sampling: Plasma samples were collected over a 24-hour period.

-

Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for pantoprazole concentration determination.

-

Pharmacokinetic Analysis: Non-compartmental analysis.

Visualizing Experimental and Analytical Workflows

To provide a clearer understanding of the processes involved in generating pharmacokinetic data, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a common bioanalytical method.

Metabolism of Pantoprazole in Animal Models

The biotransformation of pantoprazole is a critical aspect of its disposition and is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The main metabolic pathways are consistent across species, though the extent of each pathway can vary.

-

Primary Metabolism: The two major initial metabolic routes are:

-

Demethylation: Primarily mediated by CYP2C19 , followed by sulfation.

-

Oxidation: Mediated by CYP3A4 , leading to the formation of the pharmacologically inactive metabolite, pantoprazole sulfone .

-

-

Metabolism in Rats: Studies in rats have provided a more detailed picture of pantoprazole metabolism. In addition to the primary pathways, a significant route involves conjugation with glutathione. This leads to the formation of N-acetylcysteine derivatives of the benzimidazole (B57391) and pyridine (B92270) moieties. Further metabolism of the pyridine moiety includes reduction to mercaptopyridine, followed by S-methylation, O-demethylation, and S-oxidation to the corresponding sulfoxide (B87167) or sulfone. The benzimidazole moiety can be reduced to a thiol, followed by hydroxylation and S-methylation.[4]

-

Metabolism in Dogs: In dogs, two primary metabolites have been identified in plasma following intravenous administration: pantoprazole sulfone and pantoprazole thioether .[4]

-

Metabolism in Ruminants: In calves and goats, pantoprazole sulfone is a readily detectable metabolite.[4][5] In calves, the sulfone metabolite has been found in tissues even when the parent drug is undetectable.[5]

The following diagram illustrates the known metabolic pathways of pantoprazole, with an emphasis on the detailed pathways identified in rats.

Conclusion

The pharmacokinetics and metabolism of this compound have been extensively studied in a variety of animal models. This guide provides a consolidated overview of this preclinical data, highlighting the interspecies differences in drug disposition. Rats, dogs, monkeys, and ruminant species all serve as valuable models, each with unique characteristics that can inform different aspects of drug development. A comprehensive understanding of these species-specific profiles is essential for the accurate interpretation of non-clinical safety and efficacy data and for the successful translation of these findings to the clinical setting. The detailed experimental protocols and visualized workflows presented here offer a practical resource for researchers designing and interpreting their own preclinical studies of pantoprazole and other proton pump inhibitors.

References

- 1. Portico [access.portico.org]

- 2. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trace.tennessee.edu [trace.tennessee.edu]

- 7. Pharmacokinetic Differences between Pantoprazole Enantiomers in Rats (2005) | Zhi-yong Xie | 36 Citations [scispace.com]

The In Vitro Effect of Pantoprazole Magnesium on Gastric Parietal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of pantoprazole (B1678409) magnesium on gastric parietal cells. Pantoprazole, a proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its efficacy stems from the targeted, irreversible inhibition of the gastric H+/K+ ATPase, the proton pump responsible for the final step of acid secretion. This document details the molecular mechanism of action, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Mechanism of Action: From Prodrug to Potent Inhibitor

Pantoprazole is administered as an inactive prodrug.[1] Its therapeutic action is initiated through a process of acid-catalyzed activation within the highly acidic environment of the secretory canaliculus of the gastric parietal cell.[2][3] This targeted activation ensures that the drug's effect is localized to the site of acid secretion.[1]

Once activated, pantoprazole is converted to a reactive thiophilic cyclic sulfenamide.[3] This active metabolite then forms a covalent disulfide bond with specific cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase alpha subunit.[2] Specifically, pantoprazole has been shown to bind to cysteine 813 and cysteine 822.[2][3] This irreversible binding locks the proton pump in an inactive conformation, thereby preventing the exchange of intracellular H+ for extracellular K+ and effectively halting gastric acid secretion.[2][4] The inhibition of both basal and stimulated acid secretion is a hallmark of pantoprazole's mechanism.[3]

Quantitative Analysis of In Vitro Efficacy

The in vitro potency of pantoprazole has been quantified in various experimental systems, primarily through the determination of its half-maximal inhibitory concentration (IC50). These studies typically utilize isolated gastric membrane vesicles or enriched parietal cell preparations.

| Parameter | Value | Experimental System | Reference |

| IC50 | 6.8 µM | Hog Gastric Membrane Vesicles (H+/K+-ATPase activity) | [5] |

| Inhibition | 94% | Hog Gastric H+/K+-ATPase (at a stoichiometry of 3 nmol/mg protein) | [2] |

Note: IC50 values can vary depending on the specific experimental conditions, such as pH and the presence of stimulating agents.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of pantoprazole's effects. The following are synthesized protocols based on established research for key experimental procedures.

Isolation of Gastric Glands/Parietal Cells

A common starting point for in vitro studies is the isolation of gastric glands or the enrichment of parietal cells from animal models, such as rabbits or rodents.

Objective: To obtain a viable suspension of gastric glands or a highly enriched fraction of parietal cells.

Materials:

-

Stomach from a suitable animal model (e.g., New Zealand White rabbit)

-

Collagenase solution

-

Pronase solution

-

Culture medium (e.g., DMEM/F12)

-

Nycodenz gradient solution (for parietal cell enrichment)

-

Centrifuge

Procedure:

-

Euthanize the animal and excise the stomach.

-

Open the stomach along the lesser curvature and rinse thoroughly with cold saline to remove contents.

-

Separate the gastric mucosa from the underlying muscle layer by blunt dissection.

-

Mince the mucosal tissue into small pieces.

-

Digest the minced tissue with a collagenase or pronase solution with gentle agitation to release gastric glands.

-

Filter the digest through a nylon mesh to remove undigested tissue.

-

Wash the isolated glands by centrifugation and resuspend in culture medium.

-

For parietal cell enrichment, the cell suspension can be further purified using a density gradient centrifugation method, such as a Nycodenz gradient.

Measurement of H+/K+ ATPase Activity

The direct measurement of H+/K+ ATPase activity is a fundamental assay to quantify the inhibitory effect of pantoprazole. This is often performed using isolated gastric membrane vesicles (microsomes).

Objective: To determine the rate of ATP hydrolysis by the H+/K+ ATPase in the presence and absence of pantoprazole.

Materials:

-

Isolated gastric membrane vesicles

-

Assay buffer (containing Tris-HCl, MgCl2, KCl)

-

ATP solution

-

Pantoprazole magnesium solutions of varying concentrations

-

Malachite green reagent or other phosphate (B84403) detection system

-

Spectrophotometer

Procedure:

-

Pre-incubate the gastric membrane vesicles with varying concentrations of this compound in the assay buffer at 37°C. A control group with no pantoprazole should be included.

-

To initiate the enzymatic reaction, add ATP to the mixture.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is commonly done by adding a colorimetric reagent like malachite green and measuring the absorbance at a specific wavelength (e.g., 660 nm).

-

The H+/K+ ATPase activity is calculated as the amount of Pi released per unit time per milligram of protein.

-

The percentage of inhibition is determined by comparing the activity in the pantoprazole-treated samples to the control.

Assessment of Acid Accumulation in Isolated Gastric Glands

The aminopyrine (B3395922) accumulation assay is a functional assay that measures the effect of pantoprazole on acid secretion in intact, isolated gastric glands.

Objective: To quantify the inhibition of acid accumulation in the acidic spaces of stimulated gastric glands.

Materials:

-

Isolated gastric glands

-

Culture medium

-

[14C]-labeled aminopyrine (a weak base)

-

A secretagogue (e.g., histamine, carbachol)

-

This compound solutions of varying concentrations

-

Scintillation counter

Procedure:

-

Pre-incubate the isolated gastric glands with varying concentrations of this compound.

-

Add a secretagogue (e.g., histamine) to stimulate acid secretion.

-

Add [14C]-aminopyrine to the gland suspension. As the glands become acidified, the radiolabeled weak base will accumulate in the acidic compartments.

-

After a defined incubation period, rapidly separate the glands from the medium by centrifugation through an oil layer.

-

Lyse the gland pellet and measure the amount of accumulated [14C]-aminopyrine using a scintillation counter.

-

The ratio of intracellular to extracellular aminopyrine concentration provides an index of acid secretion.

-

The inhibitory effect of pantoprazole is calculated by comparing the aminopyrine accumulation in treated glands to that in stimulated, untreated glands.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the action of pantoprazole on gastric parietal cells.

Caption: Activation and binding mechanism of pantoprazole.

Caption: Workflow for in vitro H+/K+ ATPase inhibition assay.

Conclusion

The in vitro evaluation of this compound provides a fundamental understanding of its potent and specific inhibitory action on gastric parietal cells. As a prodrug activated by the acidic environment it targets, pantoprazole offers a highly localized therapeutic effect. The irreversible covalent binding to the H+/K+ ATPase ensures a sustained suppression of gastric acid secretion. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development, facilitating further investigation and innovation in the management of acid-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The H+, K(+)-ATPase inhibitor pantoprazole (BY1023/SK&F96022) interacts less with cytochrome P450 than omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pantoprazole - Page 2 [medscape.com]

- 5. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pantoprazole Magnesium: Molecular Properties, Mechanism of Action, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties and analytical methodologies for pantoprazole (B1678409) magnesium. The information presented herein is intended to support research, development, and quality control activities related to this widely used proton pump inhibitor.

Molecular and Physicochemical Properties

Pantoprazole magnesium is the magnesium salt of pantoprazole, a substituted benzimidazole (B57391) derivative. It is available in both anhydrous and dihydrate forms. The key molecular and physical data are summarized in the tables below.

Table 1: Molecular and Chemical Identifiers of this compound

| Property | Value |

| Molecular Formula | C₃₂H₂₈F₄MgN₆O₈S₂ |

| Molecular Weight | 789.03 g/mol |

| CAS Number | 199387-73-0 |

| IUPAC Name | magnesium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

Table 2: Molecular and Chemical Identifiers of this compound Dihydrate

| Property | Value |

| Molecular Formula | C₃₂H₃₂F₄MgN₆O₁₀S₂ |

| Molecular Weight | 825.06 g/mol |

| CAS Number | 259669-63-1 |

| IUPAC Name | magnesium; bis(5-(difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazolide) dihydrate |

Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase

Pantoprazole exerts its acid-suppressing effects by irreversibly inhibiting the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase), the proton pump of the gastric parietal cells. This enzyme is responsible for the final step in the secretion of gastric acid.

The mechanism of action can be summarized in the following steps:

-

Absorption and Accumulation : Pantoprazole, a weak base, is absorbed and systemically distributed, accumulating in the acidic environment of the secretory canaliculi of the gastric parietal cells.

-

Acid-Catalyzed Activation : In this acidic environment, pantoprazole is protonated and converted to its active form, a cyclic sulfenamide (B3320178).

-

Covalent Binding : The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+-ATPase. Specifically, pantoprazole has been shown to bind to cysteine 813 and 822.

-

Inhibition of Acid Secretion : This covalent binding irreversibly inactivates the proton pump, thereby inhibiting both basal and stimulated gastric acid secretion.

The signaling pathway leading to the activation of the H+/K+-ATPase and the subsequent inhibition by pantoprazole is depicted in the following diagram.

Mechanism of H+/K+-ATPase Inhibition by Pantoprazole.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and mechanism of action of this compound.

In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes the determination of the inhibitory effect of pantoprazole on H+/K+-ATPase activity by measuring the release of inorganic phosphate (B84403) (Pi) from the hydrolysis of ATP.

3.1.1. Preparation of H+/K+-ATPase Enriched Microsomes from Gastric Mucosa

-

Obtain fresh goat or pig stomachs from a local abattoir and wash with ice-cold saline.

-

Isolate the fundic mucosa and homogenize in an ice-cold buffer (e.g., 250 mM Sucrose, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 minutes at 4°C) to remove cellular debris.

-

Collect the supernatant and perform ultracentrifugation at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Resuspend the pellet in a minimal volume of suspension buffer.

-

Determine the protein concentration of the microsomal fraction using a standard method such as the Bradford assay.

3.1.2. H+/K+-ATPase Inhibition Assay Protocol

-

Reaction Mixture Preparation : In separate microcentrifuge tubes, prepare the reaction mixture containing 40 mM Tris-HCl buffer (pH 7.4), 2 mM MgCl₂, and 10 µg of the prepared microsomal protein.

-

Inhibitor Incubation : Add varying concentrations of pantoprazole (dissolved in a suitable solvent like DMSO) to the reaction mixtures. For the control, add the same volume of the solvent. Pre-incubate the mixtures for 30 minutes at 37°C.

-

Initiation of Reaction : Start the enzymatic reaction by adding 2 mM ATP to each tube.

-

Incubation : Incubate the reaction mixtures for 30 minutes at 37°C.

-

Termination of Reaction : Stop the reaction by adding an equal volume of ice-cold 10% (w/v) Trichloroacetic acid (TCA).

-

Centrifugation : Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the precipitated protein.

-

Quantification of Inorganic Phosphate :

-

Take an aliquot of the supernatant.

-

Add a colorimetric reagent for phosphate detection (e.g., a mixture of ammonium (B1175870) molybdate (B1676688) and a reducing agent like ascorbic acid).

-

Incubate at room temperature for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a spectrophotometer.

-

-

Calculation : Calculate the amount of inorganic phosphate released using a standard curve prepared with known concentrations of potassium phosphate. The enzyme activity is expressed as µmol of Pi released per mg of protein per hour. The percentage inhibition is calculated relative to the control.[1]

The workflow for the H+/K+-ATPase inhibition assay is illustrated below.

Workflow for In Vitro H+/K+-ATPase Inhibition Assay.

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound in Tablets

This section details a validated RP-HPLC method for the determination of pantoprazole in tablet dosage forms.

3.2.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) : 10 mM Potassium Dihydrogen Orthophosphate (pH 6.8) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 288 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

3.2.2. Preparation of Solutions

-

Mobile Phase : Prepare a 10 mM solution of potassium dihydrogen orthophosphate and adjust the pH to 6.8 with phosphoric acid. Mix with acetonitrile in the specified ratio and degas.

-

Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh about 10 mg of pantoprazole reference standard and dissolve in 100 mL of mobile phase.

-

Sample Solution (e.g., 100 µg/mL) :

-

Weigh and finely powder 20 this compound tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of pantoprazole and transfer to a 100 mL volumetric flask.

-

Add about 70 mL of mobile phase and sonicate for 15 minutes.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

3.2.3. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the blank (mobile phase) to ensure a stable baseline.

-

Inject the standard solution in replicate (e.g., five times) and check for system suitability (e.g., %RSD of peak area < 2%).

-

Inject the sample solution.

-

Calculate the amount of pantoprazole in the sample using the following formula:

Amount of Pantoprazole (mg/tablet) = (Area_sample / Area_standard) * (Conc_standard) * (Avg. tablet weight / Weight of tablet powder taken) * (Dilution factor)

3.2.4. Method Validation

The method should be validated according to ICH guidelines for parameters including linearity, precision, accuracy, specificity, and robustness.[2]

The workflow for the HPLC analysis is outlined below.

Workflow for HPLC Analysis of this compound Tablets.

UV-Vis Spectrophotometric Method for Quantification of this compound in Tablets

This section outlines a simple and rapid UV-Vis spectrophotometric method for the estimation of pantoprazole in tablet dosage forms.

3.3.1. Spectrophotometric Conditions

| Parameter | Condition |

| Solvent | 0.01 M NaOH |

| Detection Wavelength (λmax) | 290 nm |

3.3.2. Preparation of Solutions

-

Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh about 10 mg of pantoprazole reference standard and dissolve in 100 mL of 0.01 M NaOH.

-

Working Standard Solutions : Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 µg/mL) with 0.01 M NaOH to construct a calibration curve.

-

Sample Solution (e.g., 10 µg/mL) :

-

Weigh and finely powder 20 this compound tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of pantoprazole and transfer to a 100 mL volumetric flask.

-

Add about 70 mL of 0.01 M NaOH and sonicate for 15 minutes.

-

Make up the volume to 100 mL with 0.01 M NaOH and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute 1 mL of the filtrate to 10 mL with 0.01 M NaOH.

-

3.3.3. Analytical Procedure

-

Set the spectrophotometer to zero with 0.01 M NaOH as the blank.

-

Measure the absorbance of the working standard solutions at 290 nm and plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the sample solution at 290 nm.

-

Determine the concentration of pantoprazole in the sample solution from the calibration curve.

-

Calculate the amount of pantoprazole in the tablet.[3]

Conclusion

This technical guide has provided core information on the molecular properties, mechanism of action, and detailed analytical methodologies for this compound. The presented data and protocols are intended to serve as a valuable resource for scientists and professionals involved in the research, development, and quality control of this important pharmaceutical agent. The provided diagrams offer a clear visualization of the signaling pathway and experimental workflows, facilitating a deeper understanding of the subject matter.

References

- 1. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide on the pKa and Chemical Stability of Pantoprazole Magnesium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a second-generation proton pump inhibitor (PPI), is widely utilized for the management of acid-related gastrointestinal disorders. Its efficacy is intrinsically linked to its chemical properties, particularly its acid dissociation constants (pKa) and its stability profile. As a weak base, pantoprazole's activation and degradation are highly pH-dependent. This technical guide provides a comprehensive overview of the pKa and chemical stability of pantoprazole magnesium, offering detailed experimental protocols and data to support research and development in the pharmaceutical field.

pKa of Pantoprazole

Pantoprazole is a polyprotic molecule with two key pKa values corresponding to the protonation of the pyridine (B92270) and benzimidazole (B57391) rings. These values are crucial for understanding its absorption, distribution, and mechanism of action, as the drug needs to be chemically stable during its transit through the stomach and become activated in the acidic environment of the parietal cells.

Quantitative Data for Pantoprazole pKa

The pKa values for pantoprazole have been determined by various methods, with slight variations reported in the literature. The following table summarizes the reported pKa values.

| pKa Value | Reported Value(s) | Method of Determination | Reference(s) |

| pKa1 (Pyridine ring) | 3.83 - 4.0 | Spectrophotometry, Potentiometry | [1] |

| pKa2 (Benzimidazole ring) | ~0.1 - 0.2 | Spectrophotometry | [1] |

Experimental Protocol: Spectrophotometric Determination of pKa

This protocol outlines a general procedure for the determination of the pKa of pantoprazole using UV-Vis spectrophotometry, a common and accessible method.

Principle

The UV-Vis absorption spectrum of pantoprazole is pH-dependent. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the protonated and deprotonated forms of the molecule can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation.

Materials and Reagents

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Phosphate (B84403) buffer solutions (pH range 2.0 - 8.0)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

UV-Vis Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in methanol to prepare a stock solution of 1 mg/mL.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., from pH 2.0 to 8.0 with 0.5 pH unit increments).

-

Preparation of Sample Solutions: For each pH value, pipette a small aliquot of the pantoprazole stock solution into a volumetric flask and dilute with the corresponding buffer solution to a final concentration of approximately 10-20 µg/mL.

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of the pantoprazole solution in 0.1 M HCl (fully protonated form) and 0.1 M NaOH (fully deprotonated form) to determine the wavelengths of maximum absorbance for each species (λmax).

-

Measure the absorbance of each buffered pantoprazole solution at the determined λmax values.

-

-

Data Analysis:

-

Plot absorbance versus pH.

-

Use the following equation to calculate the pKa for each buffer solution: pKa = pH + log [(A - Ab) / (Aa - A)] Where:

-

A = Absorbance of the sample at a given pH

-

Aa = Absorbance of the fully protonated form (in 0.1 M HCl)

-

Ab = Absorbance of the fully deprotonated form (in 0.1 M NaOH)

-

-

The pKa is the average of the calculated values across the pH range where both species are present.

-

Chemical Stability of this compound

The stability of pantoprazole is a critical factor in its formulation and therapeutic efficacy. Being an acid-labile drug, it requires protection from the acidic environment of the stomach to ensure its delivery to the site of action. This compound is known to be susceptible to degradation under various stress conditions.

Degradation Pathways

The primary degradation pathways for pantoprazole include:

-

Acidic Hydrolysis: Rapid degradation occurs in acidic conditions, leading to the formation of a cyclic sulfenamide, which is an active metabolite, but further degradation can lead to inactive products. This is accompanied by a characteristic yellowing of the solution.[2] The main degradation products are pantoprazole sulfide (B99878) and sulfone.[3][4]

-

Oxidative Degradation: Pantoprazole is susceptible to oxidation, leading to the formation of pantoprazole sulfone and N-oxide derivatives.[5][6]

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation, resulting in the formation of various photoproducts, including N-oxide and sulfone derivatives.[5][6][7]

-

Alkaline Hydrolysis: Pantoprazole is relatively more stable in neutral to alkaline conditions.[2][4]

-

Thermal Degradation: Degradation can occur at elevated temperatures.[2]

Summary of Forced Degradation Studies

Forced degradation studies are essential to understand the stability profile of a drug and to develop stability-indicating analytical methods. The following table summarizes the typical conditions and major degradation products observed for pantoprazole.

| Stress Condition | Reagents and Conditions | Major Degradation Products | Reference(s) |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C | Pantoprazole Sulfide, Pantoprazole Sulfone | [2][3][4] |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C | Relatively stable, minor degradation at high temperature | [2][4] |

| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | Pantoprazole Sulfone, Pantoprazole N-oxide | [2][5][6] |

| Photolytic Degradation | Exposure to UV light (254 nm) and sunlight | Pantoprazole N-oxide, Pantoprazole Sulfone N-oxide | [2][5][6][7] |

| Thermal Degradation | Dry heat (e.g., 60-100°C) | Various minor degradation products | [2][8] |

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

This protocol describes a general procedure for conducting forced degradation studies on this compound and a typical stability-indicating HPLC method for the analysis of the parent drug and its degradation products.

Part 1: Forced Degradation

-

This compound reference standard

-

Methanol (HPLC grade)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Hydrogen peroxide (30%)

-

Deionized water

-

HPLC vials

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add 1 M HCl.

-

Heat the solution (e.g., at 60°C for 2 hours) or keep at room temperature for a specified duration.

-

Neutralize the solution with an equivalent amount of 1 M NaOH.

-

Dilute to a suitable concentration with the mobile phase.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add 1 M NaOH.

-

Heat the solution (e.g., at 60°C for 8 hours) or keep at room temperature.

-

Neutralize with 1 M HCl.

-

Dilute to a suitable concentration with the mobile phase.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add 30% H₂O₂.

-

Keep the solution at room temperature for a specified duration (e.g., 24 hours).

-

Dilute to a suitable concentration with the mobile phase.

-

-

Photolytic Degradation:

-

Expose a solution of pantoprazole in methanol to direct sunlight and/or UV radiation (e.g., in a photostability chamber) for a defined period.

-

Keep a control sample in the dark.

-

Dilute the exposed and control samples to a suitable concentration with the mobile phase.

-

-

Thermal Degradation:

-

Keep the solid drug powder in an oven at a high temperature (e.g., 80°C) for a specified duration.

-

Dissolve the stressed solid in methanol and dilute to a suitable concentration with the mobile phase.

-

Part 2: Stability-Indicating HPLC Method

-

HPLC System: A system with a gradient pump, autosampler, and a photodiode array (PDA) or UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of a buffer (e.g., 0.01 M phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm.[9]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11][12][13]

-

Analysis of Stressed Samples: Inject the prepared stressed samples into the HPLC system.

-

Data Analysis:

-

Identify and quantify the pantoprazole peak and any degradation product peaks.

-

Calculate the percentage of degradation.

-

The peak purity of the pantoprazole peak should be checked to ensure no co-eluting impurities.

-

Visualizations

Pantoprazole Degradation Pathways

Caption: Major degradation pathways of pantoprazole under various stress conditions.

Experimental Workflow for pKa Determination

Caption: Step-by-step workflow for determining the pKa of pantoprazole via UV-Vis spectrophotometry.

Experimental Workflow for Forced Degradation Study

Caption: General workflow for conducting forced degradation studies and analysis by HPLC.

References

- 1. rjlbpcs.com [rjlbpcs.com]

- 2. ajrconline.org [ajrconline.org]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. akjournals.com [akjournals.com]

- 6. [PDF] HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation | Semantic Scholar [semanticscholar.org]

- 7. actascientific.com [actascientific.com]

- 8. benchchem.com [benchchem.com]

- 9. tsijournals.com [tsijournals.com]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. database.ich.org [database.ich.org]

- 12. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Spectroscopic Analysis of Pantoprazole Magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a proton pump inhibitor, is widely used for the treatment of acid-related gastrointestinal disorders. The magnesium salt of pantoprazole (pantoprazole magnesium) is a common active pharmaceutical ingredient (API). The solid-state properties of an API, including its crystalline form (polmorphism), can significantly impact its stability, solubility, and bioavailability. Therefore, thorough characterization of the solid form of this compound is crucial during drug development and for quality control. This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of this compound, with a focus on Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the identification and characterization of crystalline materials. Each crystalline solid has a unique X-ray diffraction pattern, which serves as a "fingerprint" for its identification. In the context of this compound, PXRD is primarily used to identify the polymorphic form.

Experimental Protocol

-

Sample Preparation: A small amount of the this compound powder (approximately 10-50 mg) is gently ground using a mortar and pestle to ensure a random orientation of the crystallites. The powdered sample is then packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Acquisition: The sample is scanned over a 2θ range of approximately 2° to 40°. The scan speed and step size are optimized to obtain a good signal-to-noise ratio.

Data Presentation

The following tables summarize the characteristic PXRD peaks for various crystalline forms of this compound.[1][2][3]

Table 1: PXRD Peak Positions (2θ ± 0.2°) for Crystalline Forms of this compound

| Form A | Form C | Form E | Form F | Form G | Form H |

| 5.8 | 6.0 | 5.6 | 6.9 | 7.2 | 6.8 |

| 10.8 | 16.0 | 12.5 | 8.9 | 12.9 | 9.0 |

| 14.9 | 16.6 | 13.1 | 9.7 | 13.8 | 9.5 |

| 16.0 | 18.3 | 16.6 | 12.4 | 14.6 | 12.9 |

| 16.6 | 19.0 | 22.3 | 14.0 | 17.0 | 13.8 |

| 17.0 | 19.6 | 16.9 | 21.7 | 17.2 | |

| 18.3 | 23.3 | 17.2 | 22.7 | 22.6 | |

| 23.3 | 22.5 | ||||

| 25.0 | |||||

| 25.9 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectrum that can be used for identification and structural elucidation.

Experimental Protocol

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with potassium bromide (KBr, approximately 200 mg) and compressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Data Presentation

The following table summarizes the characteristic FTIR absorption bands for various crystalline forms of this compound.[1][2][3]

Table 2: FTIR Absorption Bands (cm⁻¹ ± 2) for Crystalline Forms of this compound

| Form A | Form C | Form E | Form F | Form G | Form H |

| 3275 | 3275 | 3532 | 3657 | 3657 | 3651 |

| 2991 | 2991 | 1664 | 2982 | 2976 | 1588 |

| 1593 | 1593 | 1412 | 1587 | 1647 | 1424 |

| 1428 | 1428 | 1388 | 1408 | 1420 | 1410 |

| 1074 | 1074 | 1002 | 1176 | 1405 | 468 |

| 1035 | 1035 | 883 | 1156 | 1179 | |

| 827 | 827 | 1069 | 1066 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in both solution and solid states.

Solution-State NMR (¹H and ¹³C)